REACTION_CXSMILES
|
[S:1]([Cl:5])(=O)(=[O:3])[OH:2].[S:6]1[CH:10]=[CH:9][N:8]2[CH:11]=[N:12][CH:13]=[C:7]12.O>C(Cl)(Cl)(Cl)Cl>[Cl:5][S:1]([C:13]1[N:12]=[CH:11][N:8]2[CH:9]=[CH:10][S:6][C:7]=12)(=[O:3])=[O:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(=O)(=O)Cl
|
Name
|
|
Quantity
|
11.18 g
|
Type
|
reactant
|
Smiles
|
S1C=2N(C=C1)C=NC2
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 6 hr
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
under ice cooling to terminate
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with a dilute aqueous sodium hydroxide solution and saturated brine in that order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation
|
Type
|
ADDITION
|
Details
|
Isopropyl ether was added to the residue
|
Type
|
FILTRATION
|
Details
|
The resultant powder was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
ClS(=O)(=O)C=1N=CN2C1SC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.01 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |